![molecular formula C19H17F3N2O2 B11025140 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B11025140.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a methoxy group on the indole ring and a trifluorophenyl group on the acetamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyindole and 2,4,5-trifluoroacetophenone.
Formation of Intermediate: The 4-methoxyindole is reacted with an appropriate alkylating agent to introduce the ethyl group, forming an intermediate compound.
Acetamide Formation: The intermediate is then reacted with 2,4,5-trifluoroacetophenone under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research has indicated that N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide exhibits various biological activities:
Anticancer Properties
Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors. The compound has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with observed IC50 values in the low micromolar range .
- Case Study : In a study involving NCI-H460 lung cancer cells, the compound exhibited a percent growth inhibition of approximately 75%, indicating strong anticancer potential .
Antimicrobial Activity
The compound has displayed promising antimicrobial properties:
- Mechanism : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication pathways.
- Case Study : Research indicated that derivatives similar to this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 3.90 μg/mL against resistant strains .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties:
- Mechanism : It potentially inhibits pro-inflammatory cytokines and enzymes such as COX-2 involved in inflammatory responses.
- Research Findings : Studies have shown that similar indole derivatives can significantly reduce inflammation markers in animal models of arthritis .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The trifluorophenyl group may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a different substitution pattern on the indole ring and the acetamide moiety, leading to distinct biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This indole derivative has shown antiviral activity and differs in its functional groups and overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. The compound has been studied for its potential as an inhibitor of telomerase and topoisomerase II, which are crucial in cancer biology.
Telomerase Inhibition
Telomerase plays a significant role in cellular aging and cancer progression. Research indicates that derivatives similar to this compound exhibit significant telomerase inhibitory activity. For example, a related study found that certain compounds with similar structures showed IC50 values lower than 1 µM against telomerase, indicating potent inhibition compared to staurosporine (IC50 = 6.41 µM) .
Topoisomerase II Inhibition
Topoisomerase II is another target for anticancer therapy. Compounds with structural similarities to this compound have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cell lines by inhibiting this enzyme .
Biological Activity Data
Activity Type | Target | IC50 Value | Reference |
---|---|---|---|
Telomerase Inhibition | Telomerase | < 1 µM | |
Apoptosis Induction | Various Cancer Lines | Not specified | |
Cell Cycle Arrest | G2/M Phase | Not specified |
Case Study 1: Anticancer Activity
In a study involving MGC-803 cells (gastric cancer), this compound was shown to induce G2/M cell cycle arrest and apoptosis in a concentration-dependent manner. Flow cytometric analysis revealed that treatment with the compound significantly increased the population of cells in the G2/M phase .
Case Study 2: Structure-Activity Relationship (SAR)
A structure–activity relationship analysis indicated that modifications to the methoxy group and variations in substituents on the phenyl ring significantly influenced the biological activity of related compounds. These findings suggest that optimizing these structural components could enhance the efficacy of this compound as a therapeutic agent .
Properties
Molecular Formula |
C19H17F3N2O2 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C19H17F3N2O2/c1-26-18-4-2-3-17-13(18)5-7-24(17)8-6-23-19(25)10-12-9-15(21)16(22)11-14(12)20/h2-5,7,9,11H,6,8,10H2,1H3,(H,23,25) |
InChI Key |
VSOFNFIKBRXQPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
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